molecular formula C7H10O3 B3274269 4-Hydroxycyclopent-2-en-1-yl acetate CAS No. 60410-18-6

4-Hydroxycyclopent-2-en-1-yl acetate

Cat. No.: B3274269
CAS No.: 60410-18-6
M. Wt: 142.15 g/mol
InChI Key: IJDYOKVVRXZCFD-UHFFFAOYSA-N
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Description

4-Hydroxycyclopent-2-en-1-yl acetate is an organic compound with the molecular formula C7H10O3. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is notable for its presence in various biologically active molecules, including prostaglandins, antibiotics, and antitumor agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-Hydroxycyclopent-2-en-1-yl acetate involves the desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene using Novozym-435® as a catalyst. This process includes the following steps :

    Photooxidation of Cyclopentadiene: Cyclopentadiene is photooxidized in methanol using white light from an LED lamp, rose bengal as a photo initiator, and compressed air at 0°C.

    Acetylation: The resulting cis-3,5-Dihydroxy-1-cyclopentene is acetylated without isolation to obtain cis-3,5-Diacetoxy-1-cyclopentene.

    Desymmetrization: The diacetate is then subjected to enzymatic transesterification with methanol in methyl tert-butyl ether (MTBE) at 5°C using Novozym-435®. This yields enantiomerically pure this compound with high selectivity and yield.

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. Continuous processing methods, such as flow chemistry, are often employed to optimize yield and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxycyclopent-2-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

4-Hydroxycyclopent-2-en-1-yl acetate has several scientific research applications:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is a key intermediate in the synthesis of prostaglandins, antibiotics, and antitumor agents.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

  • 4-Hydroxycyclopent-2-en-1-one
  • 4-Hydroxycyclopent-2-en-1-yl methyl ether
  • 4-Hydroxycyclopent-2-en-1-yl propionate

Comparison: 4-Hydroxycyclopent-2-en-1-yl acetate is unique due to its acetate group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it is more reactive in substitution reactions and serves as a better intermediate in the synthesis of biologically active molecules .

Biological Activity

4-Hydroxycyclopent-2-en-1-yl acetate, also known as (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, is a chiral compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is a significant building block for various bioactive molecules, including prostaglandins and antibiotics. Its unique structure allows for interactions with specific biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through its acetoxy group. This group can undergo hydrolysis, releasing the cyclopentenol moiety, which participates in various biochemical reactions. The stereochemistry of the compound is crucial for its binding affinity and reactivity with target molecules, influencing its pharmacological effects .

Enzyme Inhibition

Research has indicated that this compound exhibits enzyme inhibition properties. It has been evaluated as a prodrug for α-carboxy nucleoside phosphonates, which are potent inhibitors of HIV-1 reverse transcriptase. In vitro studies revealed that certain derivatives of this compound showed inhibitory activity against HIV-1, highlighting its potential in antiviral therapy .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study demonstrated the synthesis of this compound through enzymatic desymmetrization using Novozym-435® lipase. The resulting compound exhibited high enantioselectivity and was evaluated for its biological activity in various assays .
  • Antiviral Activity : In a study focused on synthesizing lipophilic prodrugs of α-carboxy nucleoside phosphonates, this compound was tested against HIV in cell cultures. The findings indicated that while some prodrugs exhibited activity, the original compound's efficacy required further optimization to enhance its bioavailability and potency .
  • Enzymatic Reactions : The compound has been shown to participate in lipase-catalyzed reactions, which are critical for producing optically active compounds used in pharmaceuticals. The efficiency of these reactions underscores the compound's significance in synthetic organic chemistry .

Comparative Analysis of Biological Activity

Compound Biological Activity Mechanism Source
This compoundInhibitor of HIV-1 reverse transcriptaseHydrolysis releases active moiety
Prodrugs derived from itVarying degrees of antiviral activityModifications enhance cell penetration
Related compoundsAntitumor properties (e.g., neocarzinostatin)Interaction with cancer-related pathways

Properties

IUPAC Name

(4-hydroxycyclopent-2-en-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYOKVVRXZCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60410-18-6
Record name rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

0.70 gram (7.0 mmols) of 3,5-dihydroxycyclopent-1-ene and 0.83 gram (10.5 mmols) of pyridine were dissolved in 20 milliliters of anhydrous tetrahydrofuran, after which a solution of 0.70 g (9.0 mmols) of acetic acid chloride in 6 milliliters of anhydrous tetrahydrofuran was added dropwise over a period of 15 hours at room temperature in a stream of dried nitrogen, using a syringe drive. After concentrating the solvent with a rotary evaporator, 20 milliliters of ethyl acetate was added, following which the reaction mixture was washed with dilute hydrochloric acid (5 ml × 2), saturated sodium bicarbonate solution (5 ml × 2) and saturated sodium chloride solution (5 ml × 2). The organic layer was then separated and dried with anhydrous sodium sulfate. On distilling off the solvent, 1.00 gram of a colorless oil substance was obtained.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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